4-Chloro-4'-ethoxybenzophenone

描述

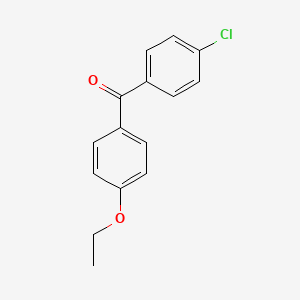

4-Chloro-4'-ethoxybenzophenone is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

4-Chloro-4’-ethoxybenzophenone is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds It is known to be involved in the synthesis of dapagliflozin, a drug used for the treatment of type-2 diabetes . Dapagliflozin is a potent and selective sodium-dependent glucose co-transporter (SGLT2) inhibitor .

Mode of Action

The mode of action of 4-Chloro-4’-ethoxybenzophenone is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. For instance, in the synthesis of dapagliflozin, it is used as a starting material

Biochemical Pathways

It is known to be involved in the synthesis of dapagliflozin, which affects the sglt2 pathway . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys. Inhibition of SGLT2 by dapagliflozin leads to a decrease in blood glucose levels .

Result of Action

As an intermediate in the synthesis of dapagliflozin, its ultimate effect would be the reduction of blood glucose levels in patients with type-2 diabetes .

Action Environment

The action, efficacy, and stability of 4-Chloro-4’-ethoxybenzophenone can be influenced by various environmental factors. For instance, in the context of chemical synthesis, factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the yield of the desired product .

生化分析

Biochemical Properties

4-Chloro-4’-ethoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, which help in understanding its interaction with different biomolecules . The compound’s interaction with enzymes and proteins can influence its reactivity and stability in biochemical reactions.

Cellular Effects

The effects of 4-Chloro-4’-ethoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the vibrational fine structure for n-pi* and pi-pi* transitions, which can impact cellular processes . These changes can lead to variations in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-Chloro-4’-ethoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s photophysical parameters, such as UV absorption and emission, provide insights into its molecular interactions and mechanisms . These interactions are crucial for understanding how the compound influences biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-4’-ethoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits different photophysical parameters in polar and non-polar solvents, which can affect its stability and reactivity over time . These temporal changes are essential for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Chloro-4’-ethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s photophysical properties can change with concentration, which can influence its effects in vivo . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in animal models.

Metabolic Pathways

4-Chloro-4’-ethoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and degradation. The compound’s metabolic pathways can affect its overall activity and function in biological systems . These interactions are important for understanding how the compound is processed and utilized in the body.

Transport and Distribution

The transport and distribution of 4-Chloro-4’-ethoxybenzophenone within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that the compound’s photophysical parameters can vary in different solvents, which can affect its transport and distribution in biological systems . Understanding these factors is essential for determining the compound’s efficacy and safety.

Subcellular Localization

The subcellular localization of 4-Chloro-4’-ethoxybenzophenone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the compound’s photophysical properties can influence its localization within cells . These factors are crucial for understanding how the compound exerts its effects at the subcellular level.

生物活性

4-Chloro-4'-ethoxybenzophenone (CEBP) is a compound belonging to the benzophenone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CEBP, including its pharmacological properties, potential toxicity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro substituent at the para position of one phenyl ring and an ethoxy group at the para position of the other phenyl ring, contributing to its lipophilicity and potential biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that benzophenones exhibit antimicrobial properties. CEBP has shown potential against various bacterial strains. For instance, research on related compounds suggests that structural modifications in benzophenones can enhance their antibacterial efficacy. While specific data on CEBP's antimicrobial activity is sparse, its structural analogs have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

3. Photobiological Effects

Benzophenones are known for their ability to absorb UV light, which can lead to photochemical reactions. CEBP has been studied for its photostability and phototoxicity, particularly in UV-filter applications. Its ability to generate reactive oxygen species (ROS) upon UV exposure may contribute to cellular damage, necessitating further investigation into its safety as a UV filter in cosmetic formulations .

Pharmacokinetics

The pharmacokinetic profile of CEBP includes its permeability across biological membranes and metabolic stability. It is classified as a P-glycoprotein substrate, indicating that it may interact with efflux transporters in the gut and blood-brain barrier . The compound's log P values suggest high lipophilicity, which may facilitate absorption but also raises concerns regarding accumulation in tissues.

Case Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of benzophenone derivatives indicated that compounds with similar structures to CEBP exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in substituents significantly influenced antibacterial potency, suggesting that CEBP could be optimized for enhanced activity through structural alterations .

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on benzophenone derivatives demonstrated that certain compounds induced cytotoxic effects in human cancer cell lines. While specific data on CEBP was not available, the findings underscore the importance of evaluating such compounds for potential therapeutic applications or safety concerns in consumer products .

Summary Table: Biological Activities of this compound

属性

IUPAC Name |

(4-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCDWCVSBFUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351893 | |

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71783-49-8 | |

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。